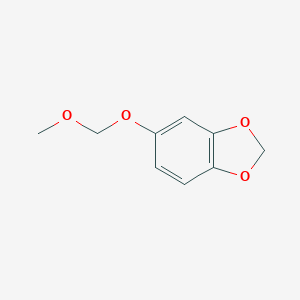
(E)-1-Brom-3-(2-Nitroprop-1-enyl)benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene” is a compound that was synthesized by the condensation of 4-bromo-benzaldehyde with nitro-ethane . It possesses a trans configuration .
Molecular Structure Analysis
The dihedral angle between the benzene ring and the mean plane of the double bond in this compound is 7.31° . The crystal structure is stabilized by short inter-molecular Br⋯O contacts .Wissenschaftliche Forschungsanwendungen
Synthese von (E)-2-(2-Nitrobut-2-enyloxy)benzaldehyd
Diese Verbindung wird bei der Synthese von (E)-2-(2-Nitrobut-2-enyloxy)benzaldehyd verwendet . Der Prozess beinhaltet die Verwendung von Baylis-Hillman-Chloriden in Gegenwart von Kaliumcarbonat und Salicylaldehyd . Diese Strategie eröffnet neue Möglichkeiten für die Herstellung von Bibliotheken einer Vielzahl neuer Nitroderivate für das biologische Screening .
Bausteine für organische Verbindungen
Die Verbindung wird als Baustein für eine Vielzahl von organischen Verbindungen verwendet . Eine neue Klasse von Brom- und Aminderivaten kann als Bausteine für eine Vielzahl von organischen Verbindungen verwendet werden .
Synthese von trisubstituierten Triallylaminen
Die Verbindung wird bei der Synthese von trisubstituierten Triallylaminen verwendet . Dies sind Kerneinheiten von Dendrimeren, was die synthetische Nützlichkeit der Bromderivate der Baylis-Hillman-Addukte zeigt .
Synthese von (E)-2-Nitro-1, 3-Diphenylprop-1-en
Die Verbindung wird bei der Synthese einer neuen Klasse von (E)-2-Nitro-1, 3-Diphenylprop-1-en verwendet . Dieses neuartige Protokoll eröffnet neue Möglichkeiten für die Herstellung von Bibliotheken einer Vielzahl neuer Moleküle
Wirkmechanismus
Target of Action
Nitro compounds are known to interact with a variety of biological targets, often through electrophilic addition reactions .
Mode of Action
It’s known that unsaturated nitro compounds can undergo michael addition reactions with arenes . This reaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
The compound’s potential to undergo reactions with arenes suggests it could influence a variety of biochemical pathways, particularly those involving aromatic compounds .
Result of Action
The compound’s potential to react with arenes could lead to the formation of various polyfunctional compounds , which could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. For instance, the reaction of nitroalkenes with benzene under elevated temperature conditions can lead to the formation of various products .
Eigenschaften
IUPAC Name |
1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYKNVSMWCPXES-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)
![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)
![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)



![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)
![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)



![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)


